N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE
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Overview
Description
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE is a complex organic compound with a molecular weight of 459.60306 g/mol . This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a cyclopenta[b]thiophene ring, and a methylbenzamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE involves several steps. One common method includes the following steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form benzylpiperazine.
Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene ring is synthesized through a series of reactions involving thiophene and cyclopentadiene.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-tubercular activity, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . Molecular docking studies have shown that the compound can bind to specific active sites on target proteins, leading to inhibition of their function .
Comparison with Similar Compounds
N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also contains a piperazine moiety and has shown anti-tubercular activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and has applications in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H29N3O2S |
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Molecular Weight |
459.6g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H29N3O2S/c1-19-10-12-21(13-11-19)25(31)28-26-24(22-8-5-9-23(22)33-26)27(32)30-16-14-29(15-17-30)18-20-6-3-2-4-7-20/h2-4,6-7,10-13H,5,8-9,14-18H2,1H3,(H,28,31) |
InChI Key |
CJMAMLQZXFUDCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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